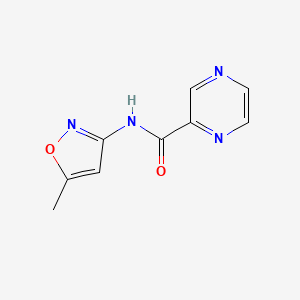
N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide, also known as compound 1, is a small molecule that has gained attention in the scientific community for its potential use in drug discovery. This compound has shown promising results in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and future directions for further research.
作用機序
The mechanism of action of N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide 1 is not fully understood. However, it has been suggested that it may act by inhibiting various enzymes and proteins involved in disease pathways. For example, it has been suggested that N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide 1 may inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation. By inhibiting CK2, N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide 1 may be able to slow down the growth of cancer cells.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. For example, it has been found to inhibit the activity of various enzymes and proteins involved in disease pathways, as mentioned above. Additionally, it has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals. It has also been suggested that N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide 1 may have neuroprotective properties, making it a potential candidate for the treatment of neurological disorders.
実験室実験の利点と制限
One advantage of using N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide 1 in lab experiments is that it is a small molecule, making it relatively easy to synthesize and manipulate. Additionally, it has shown promising results in various scientific research applications, suggesting its potential use in drug discovery. However, one limitation of using N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide 1 in lab experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects in vivo.
将来の方向性
There are several future directions for further research on N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide 1. One direction is to further explore its mechanism of action, in order to better understand how it works and how it can be optimized for use in drug discovery. Another direction is to investigate its potential use in combination with other drugs, in order to enhance its efficacy. Additionally, further studies are needed to determine its safety and toxicity in vivo, in order to assess its potential use as a therapeutic agent.
合成法
The synthesis of N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide 1 can be achieved through various methods, including the use of palladium-catalyzed cross-coupling reactions. This method involves the use of a palladium catalyst to couple two organic molecules, resulting in the formation of N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide 1. Other methods include the use of microwave-assisted synthesis and the use of solid-phase synthesis.
科学的研究の応用
Compound 1 has been extensively studied for its potential use in drug discovery. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In one study, N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide 1 was found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential use as an anticancer agent. In another study, N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide 1 was found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-6-4-8(13-15-6)12-9(14)7-5-10-2-3-11-7/h2-5H,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSQPHUEEMWSHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,2-oxazol-3-yl)pyrazine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

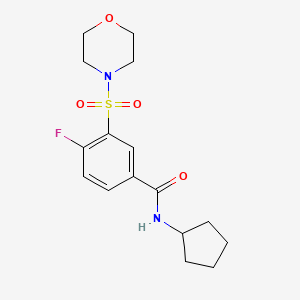
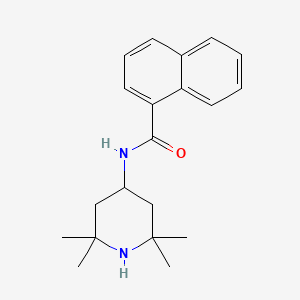

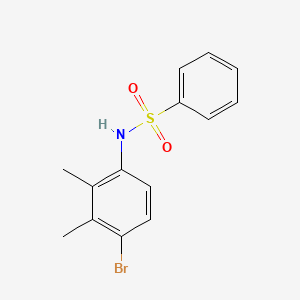
![methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate](/img/structure/B5851823.png)
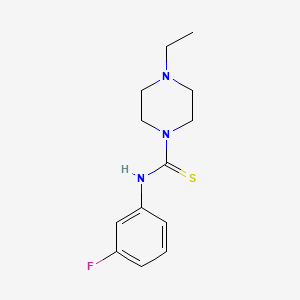
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5851830.png)
![5-hydroxy-2-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5851842.png)

![N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)nicotinamide](/img/structure/B5851875.png)


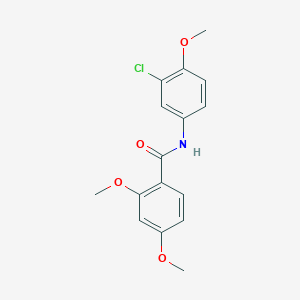
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide](/img/structure/B5851898.png)